(S)-Methyl 2-((S)-2-((S)-2-aMino-4-phenylbutanaMido)-4-MethylpentanaMido)-3-phenylpropanoate trifluoroacetic acid

Beschreibung

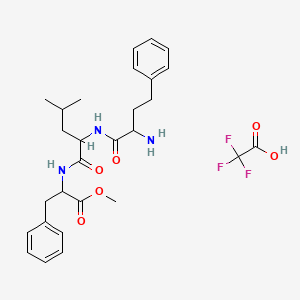

This compound is a chiral tripeptide derivative featuring a methyl ester group and a trifluoroacetic acid (TFA) counterion. Its structure comprises three stereogenic centers, all in the (S)-configuration, and aromatic phenyl groups that contribute to its lipophilicity. The TFA salt enhances solubility in polar solvents, facilitating purification and handling in synthetic workflows. The compound’s molecular formula is C₃₄H₄₀F₃N₃O₆ (calculated molecular weight: 667.7 g/mol), with a purity typically exceeding 98% in commercial preparations .

Key structural elements include:

- Methyl ester: Improves stability and modulates hydrolysis kinetics compared to bulkier esters.

- Tripeptide backbone: Contains 2-amino-4-phenylbutanamide and 4-methylpentanamide residues, which are common motifs in protease inhibitors or peptide-based therapeutics.

- Trifluoroacetate counterion: Aids in crystallization and solubility but may introduce acidity in solution.

Eigenschaften

Molekularformel |

C28H36F3N3O6 |

|---|---|

Molekulargewicht |

567.6 g/mol |

IUPAC-Name |

methyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C26H35N3O4.C2HF3O2/c1-18(2)16-22(28-24(30)21(27)15-14-19-10-6-4-7-11-19)25(31)29-23(26(32)33-3)17-20-12-8-5-9-13-20;3-2(4,5)1(6)7/h4-13,18,21-23H,14-17,27H2,1-3H3,(H,28,30)(H,29,31);(H,6,7) |

InChI-Schlüssel |

LAPJYAIMBWUZSL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Peptide Bond Formation via Amide Coupling

- The synthesis often begins with the preparation of amino acid derivatives, such as (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoic acid.

- Coupling reagents like hydroxybenzotriazole (HOBt), BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), or DCC (N,N'-Dicyclohexylcarbodiimide) facilitate amide bond formation.

- For example, the use of HOBt and DCC in anhydrous solvents like dichloromethane (DCM) under inert atmosphere ensures high coupling efficiency and stereochemical integrity.

- The patent WO2016170544A1 describes an improved process involving the activation of carboxylic acids with HOBt and coupling agents, enabling efficient peptide bond formation with stereocontrol.

- The process often involves pre-activation of the acid with coupling agents, followed by reaction with amine components under controlled temperature conditions (-5°C to room temperature).

Esterification of Carboxylic Acid to Methyl Ester

- Esterification is achieved using methylating agents such as methyl iodide or via acid-catalyzed esterification with methanol in the presence of sulfuric acid or thionyl chloride.

- The process described in patent WO2016046843A1 involves reacting the acid with methyl iodide or methyl triflate in the presence of a base like potassium carbonate or sodium hydride, under reflux conditions to produce methyl esters with high purity.

- Trifluoroacetic acid (TFA) can be esterified with methanol under azeotropic distillation to yield methyl trifluoroacetate, as described in patent EP0206954A1. This process involves continuous removal of methanol to drive the reaction to completion, ensuring high purity of methyl trifluoroacetate.

Stereoselective Synthesis of Amino Acid Derivatives

- Stereoselective synthesis is achieved through chiral auxiliaries or enantioselective catalysts.

- As per patent WO2016170544A1, the use of chiral starting materials like (S)-configured amino acids, combined with stereospecific coupling conditions, ensures the stereochemistry of the final product.

- Enantioselective catalysis with chiral ligands or auxiliaries such as (S)-phenylalanine derivatives helps preserve stereochemistry during coupling and functionalization steps.

Data Table Summarizing Preparation Methods

Notes on the Synthesis

- Purity and stereochemistry are critical; the use of chiral catalysts and protecting groups ensures stereoselectivity.

- Reaction conditions such as temperature, solvent choice, and molar ratios significantly influence yields and stereochemical outcomes.

- Purification techniques like chromatography, recrystallization, and distillation are essential for isolating high-purity intermediates and final products.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 2-((S)-2-((S)-2-aMino-4-phenylbutanaMido)-4-MethylpentanaMido)-3-phenylpropanoate trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 2-((S)-2-((S)-2-aMino-4-phenylbutanaMido)-4-MethylpentanaMido)-3-phenylpropanoate trifluoroacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in protein interactions and enzyme inhibition.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-Methyl 2-((S)-2-((S)-2-aMino-4-phenylbutanaMido)-4-MethylpentanaMido)-3-phenylpropanoate trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

(S)-Benzyl Ester Analog

The closest structural analog is (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate (CAS: 875309-83-4) .

| Property | Target Compound (Methyl Ester) | Benzyl Ester Analog |

|---|---|---|

| Ester Group | Methyl | Benzyl |

| Molecular Formula | C₃₄H₄₀F₃N₃O₆ | C₃₉H₄₂F₃N₃O₆ |

| Molecular Weight (g/mol) | 667.7 | 730.8 |

| Lipophilicity | Moderate | Higher (benzyl increases logP) |

| Solubility | Better in aqueous/organic mixes | Reduced aqueous solubility |

| Synthetic Utility | Easier hydrolysis (methyl ester) | Requires harsher deprotection |

Key Differences :

- The methyl ester’s smaller size enhances aqueous miscibility, making it preferable for formulations requiring polar solvents.

- The benzyl ester’s aromatic bulk improves membrane permeability but complicates synthetic steps (e.g., hydrogenolysis for deprotection).

Trifluoroacetate Salts in Pharmaceuticals

Trifluoroacetate is widely used as a counterion in peptide chemistry (e.g., in the patent EP 4 374 877 A2 for spirocyclic compounds ). While the patent’s primary compound is structurally distinct, the use of TFA highlights its role in:

- Stabilizing cationic intermediates during synthesis.

- Facilitating HPLC purification due to volatility.

Comparison Insight :

TFA’s presence in both compounds underscores its universal utility in purification, though residual TFA may require removal for biological assays to avoid cytotoxicity.

Methyl Esters in Agrochemicals (Indirect Comparison)

Methyl esters are prevalent in agrochemicals like metsulfuron-methyl (), where they enhance hydrolytic stability and bioavailability .

Research Findings and Implications

- Stability : Methyl esters resist enzymatic hydrolysis better than benzyl esters in physiological conditions, favoring the target compound in drug delivery systems.

- Purification : Both the target compound and benzyl analog rely on TFA for crystallization, but post-synthetic steps (e.g., ion exchange) are critical for TFA removal .

- Biological Activity: The benzyl analog’s higher lipophilicity may enhance blood-brain barrier penetration, whereas the methyl ester’s solubility suits intravenous applications.

Biologische Aktivität

(S)-Methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate trifluoroacetic acid, commonly abbreviated as (S)-Methyl 2-(S)-2-(S)-2-amino-4-phenylbutanamido-4-methylpentanamido-3-phenylpropanoate, is a complex amino acid derivative with significant biological implications. This compound has garnered attention due to its potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes multiple chiral centers, contributing to its biological activity and specificity.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Anti-infection Properties : The compound has shown efficacy against various pathogens, including bacteria and viruses. It acts by inhibiting specific enzymes or pathways essential for microbial survival and replication .

- Apoptosis Induction : Studies suggest that (S)-Methyl 2-(S)-2-(S)-2-amino-4-phenylbutanamido-4-methylpentanamido-3-phenylpropanoate can promote apoptosis in cancer cells, making it a candidate for cancer therapy .

- Cell Cycle Regulation : The compound influences cell cycle progression by modulating key regulatory proteins, thus affecting cellular proliferation and differentiation .

- Neuronal Signaling : Research highlights its role in neuronal signaling pathways, potentially impacting neurodegenerative diseases and cognitive functions .

- Metabolic Enzyme Interaction : The compound interacts with various metabolic enzymes, which may influence lipid metabolism and energy homeostasis in cells .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Tyrosine Kinases : By targeting specific kinases involved in cell signaling, the compound can alter cellular responses to growth factors and hormones .

- Modulation of the MAPK/ERK Pathway : This pathway is crucial for cell proliferation and survival; thus, its modulation can lead to altered cellular outcomes in various contexts .

- Influence on NF-kB Pathway : The compound has been shown to affect the NF-kB signaling pathway, which plays a significant role in inflammation and immune responses .

Case Studies

Several studies have explored the biological activity of (S)-Methyl 2-(S)-2-(S)-2-amino-4-phenylbutanamido-4-methylpentanamido-3-phenylpropanoate:

- Antiviral Activity Study : In vitro studies demonstrated that the compound inhibited the replication of the influenza virus by targeting viral polymerases .

- Cancer Cell Line Research : A study involving various cancer cell lines indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates compared to control groups .

- Metabolic Regulation Research : Research focusing on adipocytes revealed that the compound modulates lipid droplet formation and triacylglycerol synthesis through the GPAT pathway, suggesting potential applications in obesity treatment .

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reagents are critical for maintaining stereochemical integrity?

The compound is typically synthesized via multi-step peptide coupling. Key steps include:

- Amino acid activation : Use of carbodiimides (e.g., DCC) or phosphonium reagents (e.g., PyBOP) to activate carboxyl groups .

- Protecting group strategies : tert-Butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amine protection, with trifluoroacetic acid (TFA) for deprotection .

- Final salt formation : Reaction with TFA to yield the trifluoroacetate salt, enhancing solubility for purification . Critical reagents :

| Reagent | Role | Example Source |

|---|---|---|

| DCC | Carboxyl activation | |

| TFA | Deprotection/salt formation | |

| Chiral auxiliaries | Stereochemical control |

Q. Which analytical techniques are essential for confirming structure and purity?

- 1H/13C NMR : To verify stereochemistry and detect diastereomeric impurities (e.g., DMSO-d6 for resolving labile protons) .

- HRMS (High-Resolution Mass Spectrometry) : For exact mass confirmation .

- HPLC with chiral columns : To assess enantiomeric excess (>98% purity threshold for pharmacological studies) .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles due to TFA’s corrosive nature .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile TFA .

- Storage : In airtight containers at -20°C, desiccated to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by dynamic stereochemistry or impurities?

- 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximity of protons to distinguish diastereomers .

- Variable-temperature NMR : Suppress signal broadening from conformational exchange (e.g., 25°C to 60°C) .

- Deuterated solvent screening : Test in CDCl3 vs. DMSO-d6 to enhance resolution of overlapping peaks .

Q. What methodologies optimize the yield of the final trifluoroacetate salt without compromising stereochemistry?

- Counterion exchange : Replace TFA with HCl or acetic acid during purification, then reintroduce TFA in the final step .

- Crystallization conditions : Use mixed solvents (e.g., ethyl acetate/hexane) to isolate crystals with >99% enantiomeric purity .

- Reaction monitoring : Employ inline FTIR or LC-MS to track intermediate formation and minimize side reactions .

Q. How does the trifluoroacetic acid counterion affect the compound’s stability in biological assays?

- Solubility : TFA enhances aqueous solubility but may interfere with cell-based assays at high concentrations. Dialysis or lyophilization is recommended before in vitro testing .

- pH sensitivity : TFA lowers the solution pH; buffer systems (e.g., PBS at pH 7.4) should be used to stabilize the compound in physiological conditions .

Q. What computational tools are effective in predicting this compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) : Model binding to peptide receptors using the compound’s minimized energy conformation .

- MD (Molecular Dynamics) simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields be addressed?

- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, reagent purity) from literature protocols .

- Byproduct analysis : Use LC-MS to identify side products (e.g., racemized intermediates) that reduce yield . Example yield comparison :

| Method | Yield | Key Variable | Source |

|---|---|---|---|

| Stepwise coupling | 65% | Boc protection | |

| One-pot synthesis | 45% | Reduced purification steps |

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.